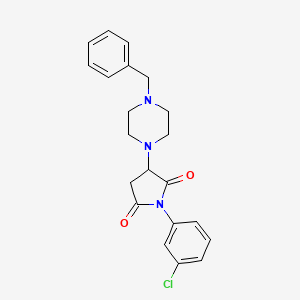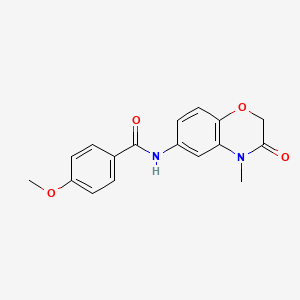
3-(4-benzyl-1-piperazinyl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-benzyl-1-piperazinyl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione, also known as BZP, is a psychoactive drug that belongs to the class of piperazine derivatives. It was initially used as an anti-helminthic agent in animals but later gained popularity as a recreational drug due to its stimulant effects. In recent years, BZP has gained significant attention in the scientific community for its potential therapeutic applications.
Mecanismo De Acción
3-(4-benzyl-1-piperazinyl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione acts by increasing the release of neurotransmitters such as dopamine, serotonin, and noradrenaline in the brain. It does this by inhibiting the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in an increase in neuronal activity and a feeling of euphoria and stimulation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, leading to an increase in metabolic rate. It also causes a decrease in appetite and an increase in alertness and wakefulness. These effects are similar to those produced by amphetamines and other stimulant drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-benzyl-1-piperazinyl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione has several advantages and limitations for use in laboratory experiments. It is easy to synthesize and has a relatively low cost compared to other psychoactive drugs. It is also readily available and can be purchased from chemical suppliers. However, this compound has limited solubility in water and is not very stable, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on 3-(4-benzyl-1-piperazinyl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione. One area of interest is its potential use as a treatment for neurological and psychiatric disorders such as ADHD, depression, and anxiety. Another area of interest is its potential use as a performance-enhancing drug in sports. Further research is also needed to better understand its mechanism of action and its effects on the body. Additionally, more studies are needed to determine the long-term effects of this compound use on the brain and the body.
Métodos De Síntesis
3-(4-benzyl-1-piperazinyl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione can be synthesized by the reaction of piperazine with benzyl chloride and 3-chlorophenylacetic acid. The reaction takes place in the presence of a base such as sodium hydroxide and results in the formation of this compound as a white crystalline powder.
Aplicaciones Científicas De Investigación
3-(4-benzyl-1-piperazinyl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and pharmacology. It has been found to have a similar mechanism of action as amphetamines and can increase the release of neurotransmitters such as dopamine, serotonin, and noradrenaline. This makes it a potential candidate for the treatment of various neurological and psychiatric disorders such as attention deficit hyperactivity disorder (ADHD), depression, and anxiety.
Propiedades
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2/c22-17-7-4-8-18(13-17)25-20(26)14-19(21(25)27)24-11-9-23(10-12-24)15-16-5-2-1-3-6-16/h1-8,13,19H,9-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMAZMCKYASYBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(1H-pyrazol-1-ylmethyl)benzyl]methanamine](/img/structure/B5027372.png)
![6-methoxy-4-(1-naphthyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5027374.png)

![(3,5-dichlorophenyl)[(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)(4-nitrophenyl)methyl]amine](/img/structure/B5027405.png)
![3-[1-(4-hydroxybenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide](/img/structure/B5027411.png)
![(3R*,4R*)-1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B5027416.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5027426.png)

![(2,5-difluorophenyl){1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B5027432.png)
![4-bromo-2-chloro-1-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5027433.png)
![4-bromo-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5027449.png)
![4-{[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B5027454.png)
